An In-depth Technical Guide to the Chemical Properties of Acid Brown 348 for Research
An In-depth Technical Guide to the Chemical Properties of Acid Brown 348 for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid Brown 348, a trisazo dye, is primarily utilized in the textile, leather, and paper industries for its dyeing properties.[1][2][3] While extensive research into its direct application in drug development and specific signaling pathways is not publicly available, this guide provides a comprehensive overview of its known chemical and physical properties. This document also explores the broader context of trisazo dyes, including generalized experimental protocols for characterization and the toxicological considerations relevant to this class of compounds. The information presented herein is intended to serve as a foundational resource for researchers interested in the potential biological activities and analytical characterization of Acid Brown 348 and related azo dyes.
Core Chemical Properties
Acid Brown 348 is a complex aromatic compound classified as a trisazo dye, indicating the presence of three azo (-N=N-) functional groups.[4][5] Its chemical identity is defined by the CAS Registry Number 72827-72-6.[6] However, discrepancies exist in the reported molecular formula and weight across various commercial and database sources. The most detailed and structurally supported information is available from PubChem, which is presented below alongside other reported values for comprehensive comparison.
Identification and Structure
The most reliable structural information for C.I. Acid Brown 348 is provided by PubChem, which includes a detailed IUPAC name and a canonical SMILES string, lending credence to its stated molecular formula and weight.[7]
Table 1: Chemical Identification of Acid Brown 348
| Identifier | Value | Source |
| CAS Number | 72827-72-6 | [6][7] |
| C.I. Name | Acid Brown 348 | [1] |
| Chemical Class | Trisazo Dye | [4][8] |
| IUPAC Name | sodium;3-[[2,6-dihydroxy-3-(naphthalen-1-yldiazenyl)-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-5-nitrobenzenesulfonate | [7] |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C(=C(C=C3N=NC4=CC=C(C=C4)--INVALID-LINK--[O-])O)N=NC5=C(C(=CC(=C5)S(=O)(=O)[O-])--INVALID-LINK--[O-])O)O.[Na+] | [7] |
Physicochemical Data
The physical and chemical properties of Acid Brown 348 are summarized below. There is conflicting information regarding its molecular formula and weight, which is a critical consideration for any quantitative research.
Table 2: Physicochemical Properties of Acid Brown 348
| Property | Value | Source |
| Molecular Formula | C28H17N8NaO10S | [7] |
| C22H14N6Na2O9S2 | [2] | |
| C19H28ClN5 | [9] | |
| Molecular Weight | 680.5 g/mol | [7] |
| 361.92 g/mol | [9] | |
| Appearance | Brown to dark brown powder | [8][10] |
| Solubility | Soluble in water | [2][8] |
| Insoluble in organic solvents | [2] |
Potential Research Applications and Toxicological Profile of Azo Dyes
While specific data on Acid Brown 348's interaction with biological systems is scarce, the broader class of azo dyes has been a subject of toxicological and medicinal chemistry research.
General Biological Activity of Azo Dyes
Azo compounds are known to be metabolized by intestinal microbiota.[11][12] The reductive cleavage of the azo bond can lead to the formation of aromatic amines, some of which are known to be carcinogenic.[13][14] This metabolic pathway is a primary concern in the toxicological assessment of all azo dyes.
Safety and Handling
Safety data for Acid Brown 348 indicates that it may cause skin and eye irritation.[2][10] Ingestion and inhalation should be avoided.[10] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety goggles, should be followed when handling this compound.[10]
Experimental Protocols and Methodologies
General Workflow for Azo Dye Characterization
The characterization of an industrial dye like Acid Brown 348 would typically involve a multi-step process to confirm its identity, purity, and properties.
Caption: A generalized workflow for the characterization of an azo dye.
Azo Dye Metabolism and Potential Toxicological Pathway
The primary toxicological concern for azo dyes is their metabolic reduction to potentially harmful aromatic amines. This process is primarily carried out by azoreductases found in gut microbiota.
Caption: Metabolic reduction of azo dyes by gut microbiota.
Conclusion
Acid Brown 348 is a trisazo dye with well-defined applications in the coloring industry. For researchers in the life sciences and drug development, it is crucial to acknowledge the significant discrepancies in its reported chemical formula and molecular weight. Furthermore, the absence of specific studies on its biological activity necessitates a cautious approach, relying on the general toxicological profile of azo dyes, which points to potential hazards following metabolic reduction. Future research should aim to resolve the structural ambiguity of Acid Brown 348 and explore its potential interactions with biological systems to better understand its safety profile and any potential for therapeutic applications.
References
- 1. Acid Brown 348 - Acid Brown SR - Acid Brown RS from Emperor Chem [emperordye.com]
- 2. Page loading... [wap.guidechem.com]
- 3. sdinternational.com [sdinternational.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Acid Brown 348 (72827-72-6) for sale [vulcanchem.com]
- 6. chemwhat.com [chemwhat.com]
- 7. C.I. Acid Brown 348 | C28H17N8NaO10S | CID 165363141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. colorantsgroup.com [colorantsgroup.com]
- 9. Page loading... [wap.guidechem.com]
- 10. cncolorchem.com [cncolorchem.com]
- 11. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carcinogenicity and Metabolism of Azo Dyes, Especially Those Derived from Benzidine. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
